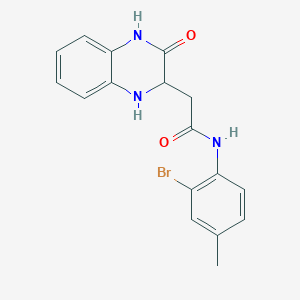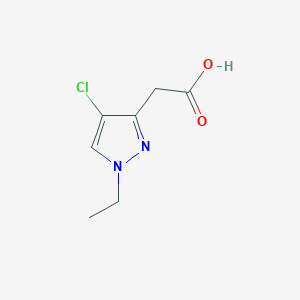
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid, also known as CEPA, is a pyrazole derivative that has been studied for its potential in various scientific research applications. CEPA has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.
Mécanisme D'action
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid has been shown to have a number of biochemical and physiological effects. It can induce the expression of tumor suppressor genes, promote the activation of caspases, and inhibit the expression of genes that are involved in angiogenesis, or the formation of new blood vessels. (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid in lab experiments is its specificity for HDAC inhibition. (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid has been found to selectively target HDAC1 and HDAC3, which are enzymes that play a key role in cancer cell growth. However, one limitation of using (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid is its relatively low potency compared to other HDAC inhibitors.
Orientations Futures
There are a number of future directions for research on (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid. One area of interest is the development of more potent analogs of (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid that can be used in cancer treatment. Another area of interest is the investigation of the effects of (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid on other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid and its potential for clinical use.
Méthodes De Synthèse
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid can be synthesized through a reaction between 4-chloro-1-ethyl-1H-pyrazole and chloroacetic acid in the presence of a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid has been studied for its potential as an anti-tumor agent. Research has shown that (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-(4-chloro-1-ethylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-10-4-5(8)6(9-10)3-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQIRDBMPPZLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2471267.png)

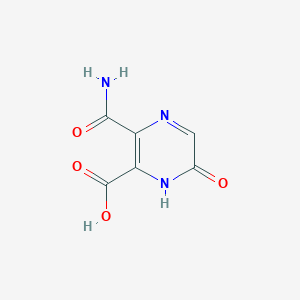
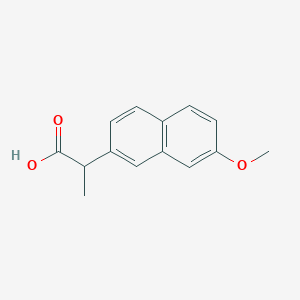
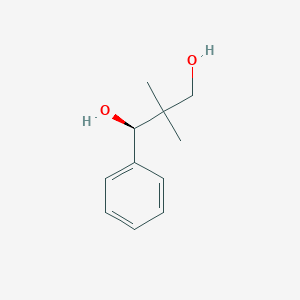
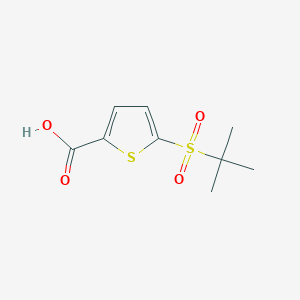
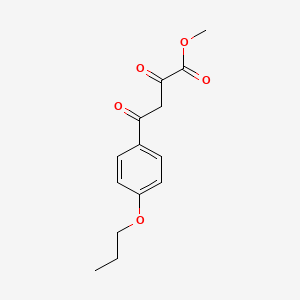
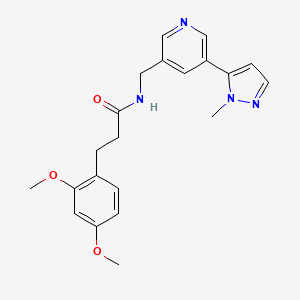
![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)
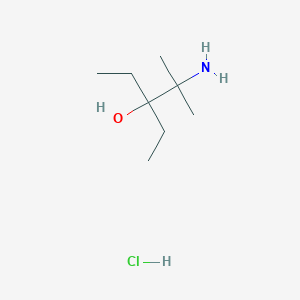
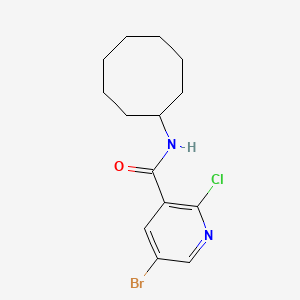
![2-(3,5-dimethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2471287.png)
![8-(2,6-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471288.png)
